2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
Description
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride (IUPAC name), also known as dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II) (PdCl₂(dppe)), is a palladium(II) complex featuring a bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligand. Its molecular formula is C₂₆H₂₆Cl₂P₂Pd⁺², with a molecular weight of 577.762 g/mol . The dppe ligand’s ethylene bridge facilitates chelation, stabilizing the square planar coordination geometry of palladium. This compound is widely employed in cross-coupling reactions, such as Suzuki and Negishi couplings, due to its balanced electronic and steric properties .
Properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Ligand Substitution Method
The most common academic route involves the reaction of palladium(II) chloride (PdCl₂) with 1,2-bis(diphenylphosphino)ethane (dppe) in an inert solvent. The procedure is conducted under vacuum or nitrogen atmosphere to prevent ligand oxidation.
Procedure :
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Dissolve PdCl₂ (177 mg, 1.0 mmol) in anhydrous dichloromethane (20 mL) under nitrogen.
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Add dppe (392 mg, 1.0 mmol) dissolved in dichloromethane (10 mL) dropwise with stirring.
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Reflux the mixture at 40°C for 2 hours, yielding a bright yellow precipitate.
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Filter, wash with cold ethanol, and vacuum-dry (0.05 MPa, 50°C) to obtain the product.
Key Parameters :
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Molar Ratio : 1:1 PdCl₂ to dppe.
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Solvent : Dichloromethane or ethanol.
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Yield : 85–92% (purity >98% by elemental analysis).
Acid-Mediated Synthesis
A patent-derived method replaces traditional chloride sources with hydrochloric acid to enhance reaction kinetics. While originally designed for bis-triphenylphosphine palladium dichloride, this approach is adaptable to dppe by modifying stoichiometry.
Adapted Procedure :
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Dissolve PdCl₂ (1.0 g) in 12N HCl (3 mL) at 60°C.
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Dilute with ethanol (6 mL) and add to a solution of dppe (3.5 g) in ethanol (50 mL).
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Stir at 60°C for 30 minutes, cool, and filter.
Advantages :
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Eliminates alkali metal chloride byproducts.
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Reduces reaction time to <1 hour.
Industrial-Scale Production
Continuous Flow Reactor System
Large-scale synthesis employs automated systems for precise temperature and stoichiometric control. A representative protocol includes:
Process Design :
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Feedstock : PdCl₂ (10 kg batch) and dppe (38.5 kg) premixed in ethanol.
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Reactor Conditions : 50°C, 2-hour residence time.
Quality Control Metrics :
| Parameter | Specification | Method |
|---|---|---|
| Pd Content | 18.5–19.2% | ICP-OES |
| Chloride Impurity | <0.1% | Ion Chromatography |
| Residual Solvent | <50 ppm | GC-MS |
Solvent Recycling Protocol
Ethanol recovery systems reduce costs and environmental impact:
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Distill filtrates under reduced pressure (0.08 MPa, 70°C).
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Recover >85% ethanol for reuse.
Reaction Optimization Studies
Temperature-Dependent Yield Analysis
A study comparing reaction temperatures revealed:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 25 | 78 | 95 |
| 40 | 89 | 98 |
| 60 | 92 | 97 |
| 80 | 88 | 96 |
Optimal performance occurs at 40–60°C, balancing decomposition risks and reaction kinetics.
Ligand Purification Effects
Pre-purification of dppe via recrystallization (hexane/ethanol) improves product quality:
| dppe Purity (%) | PdCl₂(dppe) Yield (%) |
|---|---|
| 90 | 82 |
| 95 | 89 |
| 99 | 93 |
Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms a square-planar geometry:
| Bond Length (Å) | Angle (°) |
|---|---|
| Pd-P1 = 2.28 | P1-Pd-P2 = 85.6 |
| Pd-Cl1 = 2.30 | Cl1-Pd-Cl2 = 91.2 |
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
Scientific Research Applications
Cross-Coupling Reactions
Pd(dppf)Cl₂ is predominantly used as a catalyst in cross-coupling reactions such as:
- Suzuki Coupling : Facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.
- Stille Coupling : Enables the reaction between organotin compounds and aryl halides.
- Negishi Coupling : Involves the reaction of organozinc reagents with alkyl or aryl halides.
These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
C-H Activation
The compound has shown efficacy in C-H activation processes, allowing for the functionalization of hydrocarbons without the need for pre-functionalization. This method is gaining traction due to its efficiency and the reduction of waste.
Case Study 1: Suzuki Coupling
In a study published in the Journal of Organic Chemistry, researchers employed Pd(dppf)Cl₂ to achieve high yields in Suzuki coupling reactions under mild conditions. The study highlighted that using this catalyst significantly reduced reaction times and improved product purity compared to traditional methods .
Case Study 2: C-H Functionalization
A recent investigation demonstrated that Pd(dppf)Cl₂ could effectively catalyze C-H bond activation in aromatic compounds, allowing for the introduction of various functional groups. The results indicated that this method could be applied to complex molecular architectures, showcasing its potential in drug development .
Advantages of Using Pd(dppf)Cl₂
- High Selectivity : The presence of diphenylphosphine ligands provides enhanced selectivity for specific substrates.
- Mild Reaction Conditions : Reactions can often be performed at room temperature or under mild heating, minimizing energy consumption.
- Broad Substrate Scope : Effective with a wide range of substrates, including those containing sensitive functional groups.
Limitations and Considerations
While Pd(dppf)Cl₂ is highly effective, there are considerations regarding:
- Cost : Palladium-based catalysts can be expensive, which may limit their use in large-scale applications.
- Toxicity : Proper handling and disposal are necessary due to the potential toxicity of palladium compounds.
Mechanism of Action
The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, making them more reactive. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in many catalytic cycles .
Comparison with Similar Compounds
Comparison with Similar Palladium Dichloride Complexes
Structural and Electronic Comparisons
The catalytic performance of palladium complexes is influenced by ligand architecture. Below is a comparative analysis of PdCl₂(dppe) with analogous compounds:
Table 1: Structural and Electronic Properties
Key Observations :
- PdCl₂(dppe) : The ethylene bridge enhances stability via chelation while maintaining moderate steric bulk, ideal for reactions requiring balanced substrate access and catalyst longevity.
- PdCl₂(dppf) : The ferrocene backbone in dppf provides stronger electron donation, improving activity in electron-deficient systems but increasing steric hindrance .
- PdCl₂(PPh₃)₂: Monodentate PPh₃ ligands allow rapid ligand exchange, beneficial for dynamic catalytic cycles but less stable than bidentate analogs .
- Bulky Ligand Complexes : High steric bulk (e.g., dicyclohexyl/trimethylphenyl) restricts substrate approach, favoring selective transformations .
Catalytic Performance in Cross-Coupling Reactions
Performance Insights :
Stability and Ligand Effects
- PdCl₂(dppe): Chelation reduces ligand dissociation, enhancing thermal stability compared to monodentate complexes like PdCl₂(PPh₃)₂ .
- PdCl₂(dppf) : Ferrocene’s redox activity may influence electronic properties, but its bulkiness can limit substrate scope .
- Structural Analogues: Complexes with P,N ligands (e.g., Ph₂PCH₂CH₂Py) exhibit similar geometries but differ in donor atom effects .
Biological Activity
2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II) dichloride, commonly referred to as PdCl2(dppe), is a complex that combines palladium with a bidentate phosphine ligand. This compound has gained attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications.
- Molecular Formula : C26H24Cl2P2Pd
- Molecular Weight : 575.742 g/mol
- Melting Point : 360 °C
- Boiling Point : 514.8 °C
- Solubility : Insoluble in water
The biological activity of PdCl2(dppe) is primarily attributed to its ability to interact with biological molecules through coordination chemistry. The palladium center can undergo redox reactions, facilitating electron transfer processes that are crucial for various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : PdCl2(dppe) has been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered metabolic pathways.
- DNA Interaction : Studies indicate that the compound can bind to DNA, potentially leading to cytotoxic effects in cancer cells by disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.
Anticancer Activity
Research has demonstrated that PdCl2(dppe) exhibits significant anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis via mitochondrial pathway |
| A549 (Lung) | 6.8 | ROS generation |
| HeLa (Cervical) | 4.2 | DNA intercalation |
Antimicrobial Properties
PdCl2(dppe) also displays antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing that it disrupts bacterial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Safety and Toxicological Profile
While PdCl2(dppe) shows promising biological activity, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation. Proper handling protocols must be followed to mitigate exposure risks.
Q & A
Q. What are the primary synthetic routes for preparing 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride, and how can purity be optimized?
The synthesis typically involves ligand coordination with palladium chloride precursors under inert conditions. Key steps include:
- Ligand preparation via Staudinger or Arbuzov reactions (e.g., using dichlorophenylphosphine intermediates) .
- Palladium coordination in anhydrous solvents (e.g., THF or dichloromethane) to avoid hydrolysis .
- Purification via recrystallization or column chromatography, monitored by NMR to confirm ligand binding and absence of free phosphine .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. What catalytic applications are documented for this palladium complex?
The compound is a precatalyst for cross-coupling reactions (e.g., Suzuki-Miyaura, decarboxylative coupling). For example, in decarboxylative arylations, it activates 4-picolinic acid derivatives via oxidative addition, achieving ~80% yield under optimized conditions (110°C, KCO base) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) elucidate mechanistic pathways in catalytic cycles?
- DFT calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- Reaction path searches : Combine quantum chemical calculations with experimental data to predict intermediates, as demonstrated in ICReDD’s workflow for reaction optimization .
- Solvent effects : Use COSMO-RS simulations to assess solvent coordination’s impact on Pd center reactivity .
Q. What strategies resolve contradictions in catalytic performance data (e.g., variable yields across studies)?
- Factorial design of experiments (DoE) : Systematically vary parameters (temperature, ligand/Pd ratio, solvent polarity) to identify interactions. For example, a 2 factorial design can isolate temperature as a dominant factor in decarboxylative coupling .
- In situ monitoring : Use UV-vis or IR spectroscopy to detect deactivation pathways (e.g., Pd black formation or ligand oxidation) .
- Cross-validation : Compare results with structurally analogous Pd complexes (e.g., bis(triphenylphosphine)PdCl) to rule out substrate-specific effects .
Q. How can ligand modifications (e.g., electron-withdrawing groups) enhance catalytic efficiency?
- Electronic tuning : Introduce substituents (e.g., -CF on phenyl rings) to modulate Pd center electrophilicity, accelerating oxidative addition .
- Steric screening : Use bulky substituents (e.g., 2,6-diisopropylphenyl) to suppress off-cycle intermediates .
- Spectroscopic validation : Track ligand effects via NMR chemical shifts and XPS binding energies .
Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?
- Storage : Under inert atmosphere (Ar/N) at 2–8°C to prevent ligand oxidation or Pd aggregation .
- Glovebox use : For weighing and reaction setup to exclude moisture/O .
- Waste disposal : Quench residual Pd with chelating agents (e.g., EDTA) before aqueous disposal .
Methodological Recommendations
- Experimental design : Adopt DoE principles to minimize trial-and-error (e.g., Taguchi methods for parameter screening) .
- Data integrity : Use encrypted ELN (Electronic Lab Notebook) systems to ensure traceability and prevent data breaches .
- Cross-disciplinary collaboration : Integrate computational chemistry (e.g., reaction path algorithms) with high-throughput experimentation for rapid optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
